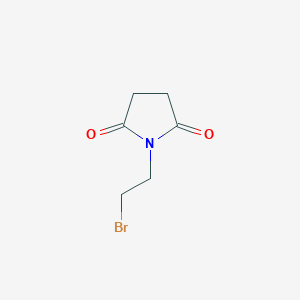
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride is a compound that is structurally related to various biologically active molecules. While the specific molecule is not directly discussed in the provided papers, similar compounds with benzyl and piperidine components have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through several steps of Aldol condensation and reduction, resulting in a yield above 60% . This suggests that the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride could potentially follow a similar pathway, involving the formation of a piperidine ring followed by benzyl group attachment and acetic acid incorporation.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations . For example, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied to understand the effects of intermolecular interactions, such as hydrogen bonding, on the molecule's properties . These techniques could be applied to 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride to analyze its molecular conformation and electron density distribution.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized and found to inhibit aldose reductase enzyme and protein glycation, indicating potential therapeutic applications . This implies that 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride may also participate in specific chemical reactions relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various analytical techniques. The melting point and infrared spectroscopy (IR) were used to confirm the chemical structure of synthesized products . Similarly, the identification of 2-hydroxy-4-methyl benzoic acid was performed using IR, mass spectrometry (MS), and nuclear magnetic resonance (NMR) . These methods could be employed to determine the physical and chemical properties of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride, such as its melting point, solubility, and spectral data.
Applications De Recherche Scientifique
Alcohol Oxidation Systems
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride is used in the development of efficient alcohol oxidation systems. An example is the TEMPO-catalyzed alcohol oxidation system, which employs environmentally friendly solvents and achieves high yields of carbonyl compounds from various alcohols. This system tolerates various heteroaromatic rings and C=C bonds, and the oxidant used in this process is recyclable, which is advantageous for sustainable chemical processes (Li & Zhang, 2009).
Pharmaceutical Synthesis
This compound plays a role in the synthesis of pharmaceuticals. For example, it is used in the manufacturing route of GPIIb/IIIa receptor antagonists, showcasing its utility in the production of complex therapeutic agents. The process involves multiple steps, including lipase-catalysed resolution and palladium-catalysed aminocarbonylation, reflecting the compound's versatility in synthetic chemistry (Atkins et al., 2003).
Catalytic Hydrogenation Research
Research in catalytic hydrogenation has used 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride to study the effects of various solvents and reaction conditions. These studies provide insights into how different molecular descriptors of nonreactive solvents relate to kinetic parameters in hydrogenation reactions (Jelčić et al., 2016).
Synthesis of Acetylcholinesterase Inhibitors
This compound is also involved in the synthesis of acetylcholinesterase inhibitors, which are significant in studying pharmacokinetic profiles of drugs like E2020. This highlights its relevance in the development of drugs for neurological disorders (Iimura et al., 1989).
Development of Energetic Materials
In the field of materials science, 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride contributes to the synthesis of energetic materials. It is involved in the formation of nitroiminotetrazolate salts, demonstrating its application in the development of advanced materials with specific energetic properties (Joo et al., 2012).
Propriétés
IUPAC Name |
2-(1-benzylpiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHAAUKHXCERKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride | |
CAS RN |
99944-02-2 | |
| Record name | 2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)


